(2S)-1-(cyclopropylamino)propan-2-ol
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Overview
Description
(2S)-1-(cyclopropylamino)propan-2-ol is an organic compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain. The compound’s structure includes a cyclopropyl group attached to the amino nitrogen, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(cyclopropylamino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and an appropriate epoxide or halohydrin.
Reaction Conditions: The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of the amine on the epoxide or halohydrin.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Continuous Flow Systems: Employing continuous flow systems to improve efficiency and yield.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(cyclopropylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of cyclopropyl ketone derivatives.
Reduction: Formation of cyclopropylamines or cyclopropyl alcohols.
Substitution: Formation of halogenated cyclopropyl derivatives.
Scientific Research Applications
(2S)-1-(cyclopropylamino)propan-2-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(cyclopropylamino)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(cyclopropylamino)ethanol: Similar structure but with a shorter carbon chain.
(2S)-1-(cyclopropylamino)butan-2-ol: Similar structure but with a longer carbon chain.
(2S)-1-(cyclopropylamino)propan-1-ol: Similar structure but with the hydroxyl group on a different carbon.
Uniqueness
(2S)-1-(cyclopropylamino)propan-2-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its reactivity and interactions with other molecules. The presence of the cyclopropyl group also adds to its distinct chemical properties.
Properties
IUPAC Name |
(2S)-1-(cyclopropylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBAPNQECBHZCB-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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